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In the ever-evolving landscape of power electronics, the choice between Silicon Carbide (SiC)
MOSFETs and traditional Silicon (Si) Insulated Gate Bipolar Transistors (IGBTs) presents a
critical decision for researchers and engineers. This guide provides an objective comparison of
their performance, supported by experimental data, to inform selection for applications ranging
from renewable energy inverters to electric vehicle powertrains. While Si IGBTs have long been
the workhorse of high-power applications, SIiC MOSFETs are emerging as a superior
alternative, offering significant gains in efficiency, power density, and thermal management.
However, these advantages come at a higher initial component cost, necessitating a thorough
cost-benefit analysis.

Performance Face-Off: SIC MOSFETs vs. Si IGBTs

The material properties of Silicon Carbide, including its wider bandgap, higher thermal
conductivity, and greater critical electric field strength, translate into tangible performance
benefits over Silicon.[1] These advantages are most pronounced in high-voltage, high-
frequency, and high-temperature environments.

Quantitative Performance Comparison

The following tables summarize the key performance differences based on experimental data
and device specifications.
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Key Advantage of

Parameter SiC MOSFET SiIGBT .
[
Enables higher
switching frequencies,
Switching Losses Significantly Lower Higher reducing the size of

passive components.

[2]

Conduction Losses

Lower, especially at
light loads

Lower at very high
currents (in some

cases)

Higher efficiency
across a wider load

range.[3]

Switching Frequency

Up to 150 kHz or
higher

Typically limited to 20-
50 kHz

Increased power
density and smaller

system size.[4][5]

Thermal Performance

Higher operating
temperature, better

heat dissipation

Lower maximum

operating temperature

Reduced cooling
requirements and
improved reliability.[6]
[7]

Efficiency

Higher (e.g., >99% in

inverters)

Lower (e.g., ~97% in

inverters)

Lower energy
consumption and

operational costs.[8]

On-Resistance

Low and stable with

Higher voltage drop

Lower conduction

(Rds(on)) temperature (Vce(sat)) losses.[9]
Reverse Recovery o Reduced switching
Near zero Significant
Charge (Qrr) losses and EML.[9]
Table 1: General Performance Comparison
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Toshiba 1200V SiC

. 190 kVA Industrial 5 kw DC/DC
Parameter MOSFET vs. Si
Converter[11] Converter[12]
IGBT[10]
Turn-off Energy Loss
) ) ) ~78% less
Reduction (SiC vs. Si)
System Weight
Y _ g- _ 39%
Reduction (SiC vs. Si)
Significant reduction
System Cost ) ]
] ) ) 10.9% in passive component
Reduction (SiC vs. Si)
cost
Efficiency )
_ Noticeable
Improvement (SiC vs. >0.5% )
_ Improvement
Si)
Maximum Switching Orders of magnitude
) 20 kHz 125 kHz
Frequency (SiC) faster
Maximum Switching Slower (hundreds of
2.25 kHz 25 kHz

Frequency (Si)

ns to us)

Table 2: Application-Specific Experimental Data

Experimental Protocols for Comparative Analysis

To ensure a fair and accurate comparison between SiC MOSFETs and Si IGBTs, standardized

experimental procedures are crucial. The following protocols outline the methodologies for key

performance tests.

Double-Pulse Test for Switching Characteristics

The double-pulse test is a standard method for evaluating the switching performance (turn-on

and turn-off characteristics) of power devices under controlled conditions.[13]

Objective: To measure switching energies (Eon, Eoff), switching times (tr, tf), and reverse

recovery parameters of the body diode.
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Experimental Setup:

Device Under Test (DUT): The SiC MOSFET or Si IGBT being evaluated.

o Freewheeling Diode: A second device, often of the same type as the DUT, acts as a
freewheeling diode.

« Inductive Load: An inductor is used to set the test current.

o DC Power Supply: Provides the bus voltage.

o Gate Driver: A dedicated gate driver circuit for the DUT.

¢ Oscilloscope: To measure voltage and current waveforms.

o Current Probe and Voltage Probe: For accurate waveform measurement.

Procedure:

First Pulse: A long gate pulse is applied to the DUT. The current in the inductor ramps up to
the desired test value.

e Turn-off: The first pulse is terminated, and the inductor current freewheels through the diode.

e Second Pulse: After a short delay, a second, shorter gate pulse is applied. This pulse is used
to measure the turn-on characteristics of the DUT at the established current level.

o Measurement: The voltage across the DUT (Vds or Vce) and the current through it (Id or Ic)
are measured during the turn-on and turn-off transitions of the second pulse.

» Calculation: Switching energies are calculated by integrating the product of voltage and
current over the switching interval.

Inverter Efficiency Measurement

Objective: To determine the overall efficiency of an inverter built with SIC MOSFETSs versus one
with Si IGBTSs.

Experimental Setup:
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e Two Inverters: One constructed with SiC MOSFETs and the other with Si IGBTSs, with all
other components being as identical as possible.

o DC Power Source: To supply the input power to the inverter.
e AC Load: A resistive or inductive load to consume the inverter's output power.

o Power Analyzers: High-precision power analyzers to measure input and output power
simultaneously.

o Control System: To generate the PWM signals for the inverters.

Procedure:

e Connect the Si IGBT inverter to the DC source and AC load.

» Set the operating conditions: Define the input voltage, output frequency, and load power.

e Measure input and output power using the power analyzers over a range of load conditions.
o Calculate efficiency: Efficiency (%) = (Output Power / Input Power) * 100.

» Repeat steps 1-4 for the SiC MOSFET inverter under the exact same operating conditions.

o Compare the efficiency curves of the two inverters.

Thermal Performance Evaluation

Objective: To assess the thermal characteristics and cooling requirements of SiC MOSFETs
and Si IGBTSs.

Experimental Setup:
o Test Devices: The SiC MOSFET and Si IGBT to be compared.
o Heatsink: A common heatsink or individual heatsinks with known thermal resistance.

e Thermocouples: To measure the case temperature of the devices and the heatsink
temperature.
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 Infrared Camera: For non-contact temperature measurement and hotspot detection.
o Power Supply: To apply a continuous power load to the devices.

Procedure:

e Mount the devices onto the heatsink with a consistent thermal interface material.

» Apply a constant power dissipation to each device.

e Monitor the case temperature of each device and the heatsink temperature until they reach a
steady state.

e Measure the junction temperature indirectly using a temperature-sensitive electrical
parameter (TSEP) or through thermal modeling.

e Calculate the thermal resistance from junction to case and junction to ambient.

o Compare the thermal performance under different power levels and cooling conditions.

Visualizing the Comparison: Workflows and
Relationships

To better understand the experimental process and the decision-making framework, the
following diagrams are provided in DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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